unkempt protein
Description
Evolutionary Conservation and Orthologs of Unkempt Protein
Unkempt is an evolutionarily conserved protein found across a wide range of metazoan species, from invertebrates like Drosophila melanogaster to vertebrates including mice and humans. nih.govuniprot.orgnih.govsdbonline.orgbiocompare.com This high degree of conservation underscores its fundamental importance in biological systems. Orthologs of the human UNK gene have been identified in numerous species, including mouse, rat, bovine, frog, zebrafish, chimpanzee, and chicken. biocompare.com
Studies comparing Unkempt orthologs from different species, such as mouse, zebrafish, worm, and sponge, have demonstrated a deep evolutionary conservation of its RNA binding specificity. nih.gov These orthologs can recognize similar RNA motifs, and strikingly, they can also induce comparable cellular morphological changes in experimental settings, suggesting conserved functional roles across vast evolutionary distances. nih.gov
The conservation extends to its domain structure, with the characteristic zinc finger and RING domains being present in orthologs. uniprot.orgsdbonline.org The functional interaction between mammalian UNK and its binding partner, the Headcase ortholog HECA, is also evolutionarily conserved. sdbonline.org
Data on Unkempt orthologs highlight its presence across diverse taxonomic groups:
| Species | Common Name | UniProt/Gene ID | Length (Amino Acids) | Key Domains Present |
| Homo sapiens | Human | Q9C0B0 (UNK) | 810 | Zinc finger, RING finger uniprot.orguniprot.org |
| Mus musculus | Mouse | Q8BL48 (Unk) | 810 | Zinc finger, RING finger uniprot.org |
| Drosophila melanogaster | Fruit fly | P40343 (Unk) | - | Zinc finger, RING domain sdbonline.org |
| Danio rerio | Zebrafish | - | - | Zinc finger nih.gov |
| Caenorhabditis elegans | Worm | - | - | Zinc finger nih.gov |
| Amphimedon queenslandica | Sponge | - | - | Zinc finger nih.gov |
| Rattus norvegicus | Brown rat | - | 810 | Zinc finger orthodb.org |
| Canis lupus familiaris | Dog | Q6EE22 (UNK) | - | Zinc finger, RING finger su.se |
| Gallus gallus | Chicken | - | - | - biocompare.com |
| Xenopus laevis | African clawed frog | - | - | - biocompare.com |
Note: Length and specific domain information may vary slightly depending on the isoform and database.
This broad phylogenetic distribution and the conserved structural and functional features underscore the critical and likely ancient role of Unkempt in fundamental cellular processes.
Historical Context of this compound Discovery and Initial Characterization
The unkempt gene was initially described in Drosophila melanogaster. Early research identified it as an embryonically active gene encoding a protein containing Cys3His fingers, which are a type of zinc finger motif. wikipedia.org Analysis of unkempt cDNAs from Drosophila revealed the presence of five Cys3His fingers in the protein product. sdbonline.org Expression of unkempt RNAs was found to be abundant during early embryogenesis, later becoming predominantly restricted to the central nervous system in later developmental stages. sdbonline.org
Initial characterization in Drosophila suggested a role for Unkempt in developmental processes, particularly in nervous system patterning. Reduced Unkempt expression in adult flies resulted in observable phenotypes such as disorganized bristles and rough eyes. sdbonline.org Further studies in the developing Drosophila eye imaginal disc showed that Unkempt, along with its binding partner Headcase (Hdc), was required for the correct timing of photoreceptor differentiation. sdbonline.org This work also placed Unkempt downstream of the insulin (B600854) receptor/mechanistic target of rapamycin (B549165) (mTOR) pathway, where it was found to negatively regulate photoreceptor differentiation. sdbonline.orgplos.org Importantly, these early findings suggested that Unkempt could uncouple the role of the InR/mTOR pathway in neurogenesis from its role in growth control. sdbonline.orgplos.org
Subsequent research extended the study of Unkempt to mammalian systems. It was identified as a metazoan-specific zinc finger protein involved in controlling the early morphology of neurons. crick.ac.uknih.gov Depletion of Unkempt in mouse embryos was shown to disrupt the shape of migrating neurons, while its ectopic expression could induce neuronal-like morphology in non-neuronal cells. crick.ac.uknih.gov These studies established Unkempt as a sequence-specific RNA-binding protein that regulates cellular shape by influencing the translation of target mRNAs, particularly those linked to protein metabolism and trafficking. crick.ac.uknih.gov The requirement of RNA binding for Unkempt-induced cellular morphology changes was a key early finding. nih.govcrick.ac.ukresearchgate.net
Furthermore, initial studies in mammalian cells, such as human neuroblastoma SH-SY5Y cells, demonstrated that Unkempt binds to its target mRNAs in a sequence-specific manner and functions to reduce their translation, thereby controlling early neuronal morphology. nih.gov The identification of the consensus Unkempt response element (URE), consisting of a UAG trinucleotide and a U-rich motif, was a significant step in understanding its molecular mechanism. nih.gov
The interaction of Unkempt with the mTOR pathway, initially observed in Drosophila, was also found to be relevant in mammals. Unkempt was identified as a novel substrate of mTOR complex I (mTORC1) in nerve cells, and its phosphorylation by mTORC1 was shown to dramatically alter its ability to regulate cell shape. biorxiv.org This highlighted a crucial regulatory mechanism controlling Unkempt activity in the nervous system.
Detailed research findings from the initial characterization period include:
| Organism | Key Finding | Reference |
| Drosophila | Identified as an embryonically active gene with Cys3His fingers. wikipedia.org | sdbonline.orgwikipedia.org |
| Drosophila | Expression restricted to the central nervous system in later development. sdbonline.org | sdbonline.org |
| Drosophila | Required for correct timing of photoreceptor differentiation with Headcase. sdbonline.org | sdbonline.org |
| Drosophila | Acts downstream of InR/mTOR pathway to negatively regulate neurogenesis. sdbonline.orgplos.org | sdbonline.orgplos.org |
| Mouse | Depletion disrupts migrating neuron shape; ectopic expression induces neuronal morphology in non-neuronal cells. crick.ac.uknih.gov | crick.ac.uknih.gov |
| Mammals | Functions as a sequence-specific RNA-binding protein and translational repressor. uniprot.orgnih.govcrick.ac.ukuniprot.orggenecards.org | uniprot.orgnih.govcrick.ac.ukuniprot.orggenecards.org |
| Mammals | Binds to UAG and U/A-rich motifs in target mRNAs. uniprot.orgnih.govuniprot.org | uniprot.orgnih.govuniprot.org |
| Mammals | RNA binding is essential for its effect on cellular morphology. nih.govcrick.ac.ukresearchgate.net | nih.govcrick.ac.ukresearchgate.net |
| Mammals | Identified as a novel mTORC1 substrate; phosphorylation regulates cell shape control. biorxiv.org | biorxiv.org |
These foundational studies established Unkempt as a critical, conserved protein involved in post-transcriptional gene regulation and the control of cellular morphology, particularly within the developing nervous system.
Properties
CAS No. |
148411-94-3 |
|---|---|
Molecular Formula |
C6H4N2O |
Synonyms |
unkempt protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Unkempt Protein Function
Domain Organization and Motif Analysis of Unkempt Protein
The this compound is characterized by a modular structure containing several key domains, including multiple CCCH-type zinc finger domains, a RING domain, and intrinsically disordered regions (IDRs) abcam.comnih.govresearchgate.net. This specific arrangement of domains dictates its interactions with RNA and other proteins, thereby regulating its diverse functions. A domain map of UNK typically shows an RNA-binding domain (RBD) in the N-terminus, followed by an IDR, and a RING finger domain towards the C-terminus nih.govresearchgate.net.
Zinc Finger Domains (Cys3His Fingers, CCCH-type)
Unkempt contains multiple CCCH-type zinc finger (ZnF) domains, which are critical for its RNA-binding activity nih.govebi.ac.ukresearchgate.netebi.ac.uk. Specifically, human Unkempt contains six evolutionarily conserved tandem CCCH ZnFs nih.gov. These zinc fingers are not dispersed but form compact clusters osti.govnih.govebi.ac.ukebi.ac.uk. Structural studies, such as the X-ray crystal structure of mouse Unkempt, have revealed that these six CCCH zinc fingers form two distinct compact clusters: ZnF1-3 and ZnF4-6 osti.govnih.govebi.ac.ukescholarship.org. These clusters are located in the N-terminal region and are separated by a less-ordered linker region nih.gov.
These CCCH zinc fingers are essential for Unkempt's function in controlling cell morphology researchgate.net. Structure-guided point mutations within these zinc fingers can reduce RNA binding affinity both in vitro and in vivo, abolish Unkempt's translational control, and impair its ability to induce bipolar cellular morphology osti.govnih.govescholarship.org.
RING Domain Functionality and Implications
Unkempt also contains a RING (Really Interesting New Gene) domain, typically found towards the C-terminus abcam.comnih.govresearchgate.netplos.org. RING domains are often associated with E3 ubiquitin ligase activity, which is involved in protein ubiquitination abcam.com. While Unkempt is a RING finger protein, intrinsic E3 ligase activity has not been definitively proven for the protein itself abcam.com. However, it may participate in a protein complex that exhibits E3 ligase activity, potentially regulated by factors like RAC1 abcam.com. Ubiquitination mediated by such complexes could target Unkempt itself or other substrates, such as SMARCD2/BAF60b abcam.com. Notably, the presence of the RING finger domain is not always essential for Unkempt's ubiquitination to occur abcam.com.
The RING domain, along with the zinc finger domains, is a characteristic feature of proteins belonging to the unkempt family abcam.comgenecards.org.
Intrinsically Disordered Regions (IDRs) and Their Role in this compound Activity
Unkempt contains intrinsically disordered regions (IDRs), which are segments of amino acids that lack a stable three-dimensional structure under physiological conditions nih.govresearchgate.netacs.orgnih.gov. IDRs are increasingly recognized for their important roles in protein function, particularly in signaling and regulation, often through interactions with other proteins nih.govacs.orgnih.gov.
In Unkempt, the IDR is a significant part of its molecular architecture, located between the RNA-binding domain and the RING domain nih.govresearchgate.net. This region serves as a hub for regulatory activity and is involved in interactions with effector proteins nih.govresearchgate.net. For instance, the IDR of Unkempt mediates interactions with core effectors of RNA processing, such as the CCR4-NOT complex and PABPC nih.govresearchgate.net. These interactions are often mediated by short linear motifs (SLiMs) embedded within the IDR nih.gov.
Research suggests that the multivalent contacts mediated by the IDR and its SLiMs are not merely for effector recruitment but are also required for the accuracy of RNA recognition by Unkempt nih.gov. Phosphorylation within the IDR by kinases like mTORC1 can dramatically alter Unkempt's ability to regulate cell shape, highlighting the regulatory role of this region biorxiv.org.
RNA-Binding Domain Structure and Sequence Specificity of this compound
The primary function of Unkempt as a translational repressor and regulator of neuronal morphology is dependent on its ability to bind specific RNA sequences uniprot.orgcrick.ac.uknih.gov. The RNA-binding domain of Unkempt is primarily composed of its six CCCH zinc fingers, organized into two clusters, ZnF1-3 and ZnF4-6 osti.govnih.govresearchgate.netebi.ac.ukbiorxiv.org. These clusters are responsible for recognizing specific RNA motifs within target mRNAs osti.govnih.govebi.ac.ukescholarship.org.
Characterization of this compound RNA Recognition Elements (e.g., UAG trimer, U/A-rich motifs)
Unkempt is a sequence-specific RNA-binding protein, and its translational control is dependent on the recognition of specific binding elements within target mRNAs uniprot.orgcrick.ac.uknih.gov. A consensus Unkempt recognition element (URE) has been identified, consisting of a mandatory UAG trimer located upstream of a U/A-rich motif uniprot.orgnih.gov.
Detailed research, including electrophoretic mobility shift assays (EMSA) and isothermal titration calorimetry (ITC), has characterized the binding affinity and specificity of Unkempt for these motifs nih.govresearchgate.net. Mutating the UAG trimer can essentially abolish detectable affinity of RNA for Unkempt, indicating its critical role in binding nih.govresearchgate.net. The U/A-rich region also contributes to binding, although its effect may be smaller compared to the UAG trimer nih.govresearchgate.net. Replacement of uridines with adenines in the U-rich region can preserve affinity, while substitutions with cytosines or guanines decrease binding nih.gov.
Global analysis of Unkempt target transcripts has confirmed a marked enrichment of the UAG motif consistently occurring just upstream of cross-link sites, with the U/A-rich motif located downstream researchgate.netnih.gov. This fixed linear arrangement suggests that both motifs contribute to target recognition nih.gov. While the consensus motif is a strong determinant, Unkempt can also bind to regions not defined by this canonical motif, indicating some flexibility in target selection researchgate.netbiorxiv.org.
Influence of Multiple RNA-Binding Domains on Target Specificity
The presence of multiple CCCH zinc finger domains, organized into two distinct clusters (ZnF1-3 and ZnF4-6), significantly influences Unkempt's target specificity and binding affinity osti.govnih.govebi.ac.uk. These two clusters recognize distinct trinucleotide RNA substrates osti.govnih.govebi.ac.ukescholarship.org.
Structural studies have shown that the ZnF4-6 cluster is specifically designed to recognize the UAG trimer with high affinity, which is required for high-affinity binding of Unkempt to its RNA targets nih.gov. In this interaction, specific bases of the RNA are inserted into binding pockets within the protein nih.gov. The ZnF1-3 cluster recognizes the UUA sequence, albeit with somewhat weaker affinity compared to the ZnF4-6 cluster's binding to UAG nih.gov.
Electrophoretic mobility shift assays (EMSA) have shown that wild-type sequences encompassing binding sites of Unkempt target mRNAs bind to recombinant full-length mouse this compound with dissociation constants in the nanomolar range nih.govresearchgate.net. This demonstrates the high affinity mediated by the combined action of its multiple RNA-binding domains.
The interplay between the different RNA-binding domains and the influence of the IDR and its interactions with effector proteins contribute to the precise and regulated RNA recognition by Unkempt, which is essential for its role in translational control and cellular morphogenesis nih.govbiorxiv.org.
| Domain/Region | Key Features | Role in Function |
| CCCH Zinc Finger Domains (ZnF1-6) | Six tandem Cys3His fingers, form two clusters (ZnF1-3, ZnF4-6) | Primary RNA binding, sequence-specific recognition, essential for translational control and cell morphology osti.govnih.govebi.ac.ukresearchgate.netebi.ac.ukebi.ac.uk |
| RING Domain | RING-type zinc finger | May participate in E3 ubiquitin ligase complexes, potential role in ubiquitination of Unkempt or substrates abcam.com |
| Intrinsically Disordered Regions | Lack stable 3D structure, contain SLiMs (e.g., PAM2 motif) | Hub for regulatory activity, mediates interactions with effector proteins (e.g., CCR4-NOT, PABPC), influences RNA recognition accuracy, regulated by phosphorylation nih.govresearchgate.netacs.orgnih.govresearchgate.netbiorxiv.org |
| RNA Recognition Elements | UAG trimer (mandatory, upstream), U/A-rich motif (downstream) | Specific sequences within target mRNAs recognized by Unkempt's ZnF domains, crucial for target binding and translational repression uniprot.orgresearchgate.netnih.govresearchgate.net |
Conformational Dynamics and Activity Modulation of this compound
Protein function is not solely dependent on a static structure but also relies on dynamic transitions between different conformations. mpg.dearxiv.org this compound's activity is subject to modulation through conformational dynamics and post-translational modifications.
Unkempt contains an intrinsically disordered region (IDR), which is a highly serine-rich area. biorxiv.orgbiorxiv.orgresearchgate.net Intrinsically disordered regions are known for their flexibility and ability to undergo conformational changes, often playing roles in protein-protein interactions and signaling. utoronto.ca Phosphorylation, a key post-translational modification, occurs extensively within this serine-rich IDR of Unkempt. biorxiv.orgbiorxiv.org Studies have shown that Unkempt phosphorylation is regulated by mTORC1 activity and is sensitive to various inputs, including nutrient levels and growth factors. biorxiv.orgbiorxiv.org This phosphorylation is mediated by the direct interaction of Unkempt with Raptor, a component of mTORC1. biorxiv.orgbiorxiv.org
Mutation analysis of the serine-rich IDR indicates that phosphorylation suppresses the capacity of Unkempt to induce early neuronal-like cell morphology. biorxiv.orgbiorxiv.org This suggests that phosphorylation-induced conformational changes within the IDR modulate Unkempt's interaction with partner proteins, potentially acting as a rheostat to integrate signals from multiple pathways and fine-tune its activity. biorxiv.orgresearchgate.net The dynamic nature of the IDR and its phosphorylation status are therefore critical for regulating Unkempt's role in cellular morphogenesis.
Beyond phosphorylation, other post-translational modifications, such as ubiquitination, can also influence protein function and stability. jackwestin.comnews-medical.netnih.gov While the search results mention mammalian Unkempt promoting ubiquitination of BAF60b in a Rac1-dependent manner, further detailed research findings specifically on how ubiquitination directly impacts Unkempt's own conformational dynamics and activity are not extensively detailed in the provided snippets. sdbonline.org
The interaction of Unkempt with the CCR4-NOT complex and PABPC represents another layer of activity modulation. nih.gov These interactions, mediated by 'dual-purpose' peptide motifs, are not only involved in effector recruitment but are also required for the accuracy of RNA recognition by Unkempt. nih.gov This highlights how interactions with effector proteins can influence the conformational state and RNA binding specificity of Unkempt.
The dynamic interplay between Unkempt's structured domains (like the zinc fingers and RING domain), its flexible intrinsically disordered region, and various post-translational modifications and protein-protein interactions collectively determines its conformational landscape and ultimately modulates its activity in regulating gene expression and cellular processes.
Summary of Key Structural Features and Modifications
| Feature | Description | Functional Relevance |
| CCCH Zinc Finger (ZnF) Domains | Typically six domains forming two clusters (ZnF1-3 and ZnF4-6). nih.govrcsb.orggenecards.org | Sequence-specific RNA binding, crucial for translational control and neuronal morphology. escholarship.orgnih.govosti.govrcsb.orgebi.ac.ukebi.ac.uk |
| RING Domain | Located at the C-terminus. nih.govplos.org | Often associated with E3 ubiquitin ligase activity; precise role in UNK requires further study. sdbonline.org |
| Intrinsically Disordered Region (IDR) | Highly serine-rich, flexible region. biorxiv.orgbiorxiv.orgresearchgate.net | Site of extensive phosphorylation; modulates protein-protein interactions and activity. biorxiv.orgresearchgate.netbiorxiv.org |
| Phosphorylation | Occurs primarily in the IDR, regulated by mTORC1. biorxiv.orgbiorxiv.org | Suppresses ability to induce bipolar morphology; fine-tunes activity. biorxiv.orgresearchgate.netbiorxiv.org |
| Protein-Protein Interactions | Forms complexes with Hdc/HECA, interacts with Raptor (mTORC1), CCR4-NOT, PABPC. sdbonline.orgplos.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.orgnih.gov | Influences localization, pathway integration, RNA recognition accuracy, and effector recruitment. sdbonline.orgplos.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.orgnih.gov |
Detailed Research Findings on Conformational Dynamics and Modulation
Research has demonstrated that the phosphorylation of Unkempt by mTORC1, primarily within its IDR, is a critical regulatory mechanism. This modification is responsive to cellular nutrient and growth factor status, linking Unkempt activity to key metabolic pathways. biorxiv.orgbiorxiv.org The functional consequence of this phosphorylation is a suppression of Unkempt's capacity to drive neuronal morphological changes. biorxiv.orgbiorxiv.org This suggests a model where the phosphorylation state of the IDR alters its conformational ensemble, thereby affecting its interactions with downstream effectors and modulating its biological output. biorxiv.orgresearchgate.net
Studies involving the interaction of Unkempt with the CCR4-NOT complex and PABPC have revealed that specific peptide motifs within Unkempt facilitate multivalent contacts with these effectors. nih.gov These interactions are not merely for recruiting these proteins but are integral to ensuring accurate RNA recognition by Unkempt. nih.gov This indicates that the binding of effector proteins can allosterically influence the conformation of Unkempt's RNA-binding domains, thereby modulating its specificity and activity in RNA processing.
The dynamic nature of proteins and their ability to transition between different conformations is fundamental to their function. mpg.dearxiv.org While detailed molecular dynamics simulations specifically on Unkempt's conformational transitions were not extensively highlighted in the provided search results, the evidence strongly suggests that phosphorylation and protein-protein interactions induce conformational changes that are central to regulating Unkempt's RNA binding, translational control, and its role in cellular morphology. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov
Cellular and Subcellular Dynamics of Unkempt Protein
Cellular Expression Patterns of Unkempt Protein Across Tissues and Developmental Stages
The expression of this compound exhibits variations across different tissues and developmental stages, suggesting diverse and temporally regulated functions. In humans, the UNK gene is expressed in numerous cell types and tissues, including primordial germ cells in the gonad uniprot.org.
Research in Drosophila melanogaster has provided detailed insights into the developmental expression of unkempt. Unkempt RNAs are present in abundance during the early stages of embryogenesis and are found ubiquitously in most somatic tissues until stage 15. Following this period, the expression of unkempt RNAs becomes predominantly restricted to the central nervous system during stages 16 and early 17 sdbonline.orguniprot.orgnih.gov. The Drosophila unk gene is expressed both maternally and zygotically uniprot.org.
In mice, Unkempt expression is observed starting at 12 days post coitum (dpc), with expression levels declining postnatally. High expression of the protein is noted in the developing central nervous system uniprot.org. Mouse Unk is also expressed in the dorsal pancreas and a wide array of other cell types and tissues uniprot.org. The expression of protein-coding genes in multiple developmental stages and in brain tissues are considered significant factors influencing purifying selection in both human and mouse genomes plos.org.
Subcellular Localization and Compartmentalization of this compound
This compound demonstrates a dynamic subcellular localization, being found predominantly in the cytoplasm while also exhibiting specific associations with other cellular structures uniprot.orggenecards.orgresearchgate.netuniprot.orgnih.govbiorxiv.org. Notably, Unkempt localizes to centrosomes and centriolar satellites researchgate.netnih.govbiorxiv.orgnih.govresearcher.liferesearchgate.netglobalauthorid.com.
Cytoplasmic Association, Including Polysomes
A significant pool of this compound resides in the cytoplasm researchgate.netnih.govbiorxiv.org. Within the cytoplasm, Unkempt is known to associate with polysomes uniprot.orgresearchgate.net. Polysomes are complexes of multiple ribosomes translating a single mRNA molecule cdlib.org. As an RNA-binding protein, Unkempt functions as a translational repressor, influencing protein synthesis uniprot.orgresearchgate.netescholarship.org. Its translational control is dependent on the recognition of specific binding elements within target messenger RNAs (mRNAs), which typically consist of a mandatory UAG trimer located upstream of a U/A-rich motif uniprot.org. The RNA binding activity of Unkempt is mediated by its zinc finger domains and is crucial for its role in controlling cell morphology researchgate.net. The binding of Unkempt to RNA is directly coupled to a reduction in the production of the encoded proteins escholarship.org. The association with polysomes is a key aspect of its function in post-transcriptional regulation.
Localization to Centrosomes and Centriolar Satellites
Beyond its general cytoplasmic presence, this compound specifically localizes to centrosomes and centriolar satellites researchgate.netnih.govbiorxiv.orgnih.govresearcher.liferesearchgate.netglobalauthorid.com. While the majority of Unkempt is cytoplasmic, a fraction is consistently found at the centrosome researchgate.netnih.govbiorxiv.org. Studies involving co-localization with Centrin-labeled centrioles indicate that Unkempt is situated near the distal ends of procentrioles researchgate.netnih.govbiorxiv.org.
Unkempt's association with centriolar satellites has been further supported by its identification in proximity labeling screens that utilized centriolar satellite protein baits nih.govresearchgate.net. It has been observed to colocalize with a subset of cytoplasmic puncta containing Cep131, a known centriolar satellite protein, as well as with Cep131 puncta adjacent to procentrioles nih.gov. Elevated levels of Plk4, a key regulator of centriole duplication, have been shown to promote the localization of both centriolar satellites and Unkempt to centrosomes nih.gov. Quantitative analysis has demonstrated that the centrosomal pool of Unkempt increases upon Plk4 overexpression biorxiv.org.
Unkempt plays a role in promoting the localization of other centriole assembly proteins, such as PCM1 and Cep131, to the centrosome nih.gov. Conversely, depletion of Unkempt leads to a decrease in the amounts of centriole assembly proteins at centrosomes and can result in the dispersal of Cep131 and PCM1 nih.gov. Research indicates that translation is enriched at centrosomes and centriolar satellites, and both Unkempt and Cep131 contribute to promoting this localized translation nih.govnih.govresearcher.life. Furthermore, CNOT9, a component of the translational inhibitory CCR4-NOT complex and an interactor of Unkempt, also localizes to centrosomes nih.govnih.govresearcher.life. Knockdown of Unkempt has been shown to reduce the levels of CNOT9 at centrosomes nih.gov.
Here is a summary of Unkempt's localization:
| Subcellular Location | Evidence |
| Cytoplasm | Primary localization observed in human and mouse cells. uniprot.orggenecards.orgresearchgate.netuniprot.orgnih.govbiorxiv.org |
| Polysomes | Association demonstrated in research studies. uniprot.orgresearchgate.net |
| Centrosomes | Specific localization observed. researchgate.netnih.govbiorxiv.orgnih.govresearcher.liferesearchgate.netglobalauthorid.com |
| Centriolar Satellites | Colocalization with Cep131-positive structures. researchgate.netnih.govbiorxiv.orgnih.govresearcher.liferesearchgate.netglobalauthorid.com |
| Near distal ends of procentrioles | Observed through co-localization with Centrin. researchgate.netnih.govbiorxiv.org |
Nucleocytoplasmic Shuttling Mechanisms of this compound Isoforms
The movement of proteins between the nucleus and the cytoplasm, known as nucleocytoplasmic shuttling, is a tightly regulated process often involving specific nuclear localization signals (NLSs) and nuclear export signals (NESs) mdpi.com. While the primary UniProt entry for human UNK (Q9C0B0) lists the cytoplasm as its location based on available data uniprot.orggenecards.org, information regarding the related protein UNKL (Putative E3 ubiquitin-protein ligase UNKL), which belongs to the Unkempt family, indicates that at least one isoform (Isoform 4) is primarily cytoplasmic but possesses the ability to shuttle between the nucleus and the cytoplasm uniprot.orgabcam.comabcam.com.
Although specific details on the nucleocytoplasmic shuttling mechanisms of UNK isoforms were not extensively detailed in the search results, the shuttling activity observed for the related UNKL protein suggests that some level of dynamic localization between the nucleus and cytoplasm may occur for certain this compound isoforms, potentially mediated by as-yet uncharacterized shuttling signals. Nucleocytoplasmic shuttling can play a regulatory role for proteins that function in both compartments nih.gov.
Compound Names and PubChem CIDs
It is important to note that PubChem is primarily a database for small molecules. Proteins are typically identified by gene names, protein names, and accession numbers in protein databases like UniProt. While a direct PubChem CID for the this compound itself is not applicable in the same way as for a small molecule, the human gene encoding Unkempt has a PubChem Gene ID.
| Name | Type | Identifier | Note |
| This compound (UNK) | Protein | UniProt: Q9C0B0 | Human protein accession number uniprot.orggenecards.org |
| UNK | Gene | PubChem Gene ID: 85451 | Human gene identifier |
| UNK_HUMAN | Protein | UniProt: Q9C0B0 | Human protein identifier uniprot.orggenecards.org |
| ZC3H5 | Gene | - | Human gene synonym uniprot.orggenecards.org |
| ZC3HDC5 | Gene | - | Human gene synonym uniprot.orggenecards.org |
| unk | Protein | UniProt: Q86B79 | Drosophila melanogaster protein uniprot.org |
| Unk | Protein | UniProt: Q8BL48 | Mus musculus protein uniprot.org |
Fundamental Biological Functions of Unkempt Protein
Role of Unkempt Protein in Neurogenesis and Neuronal Differentiation
Unkempt is a key regulator in the intricate processes of neurogenesis and neuronal differentiation, ensuring the correct timing and morphology of developing neurons. sdbonline.orgbiorxiv.orgnih.govplos.org Its expression is particularly abundant in the developing nervous system. nih.gov
Regulation of Photoreceptor Differentiation Timing
In Drosophila, Unkempt has been identified as a negative regulator of the timing of photoreceptor differentiation. sdbonline.orgplos.orgnih.gov Research indicates that Unkempt acts downstream of the insulin (B600854) receptor (InR)/mechanistic target of rapamycin (B549165) (mTOR) pathway, a critical regulator of neurogenesis. sdbonline.orgplos.orgnih.gov Loss of unkempt (unk) function leads to precocious differentiation of photoreceptor neurons, a phenotype similar to the activation of the InR/mTOR pathway. sdbonline.orgplos.org Unkempt forms a complex with Headcase (Hdc), and together they act synergistically to control photoreceptor development. sdbonline.orgplos.orgnih.gov This function in regulating the timing of neural cell fate downstream of mTOR signaling may be conserved in mammals, as Unkempt-like protein is expressed in the developing mouse retina and neural stem/progenitor cells. sdbonline.orgplos.org
Experimental data in Drosophila eye discs demonstrate the impact of unk mutation on photoreceptor differentiation:
| Genotype | Phenotype | Reference |
| Wild-type | Normal photoreceptor differentiation timing | sdbonline.orgplos.org |
| unk mutant | Precocious differentiation of photoreceptors | sdbonline.orgplos.orgnih.gov |
| InR/mTOR pathway activation | Precocious differentiation of photoreceptors | sdbonline.orgplos.org |
| unk mutant + Hdc overexpression | Suppression of precocious differentiation | sdbonline.orgplos.org |
Control of Early Cortical Neuron Morphology and Development
Unkempt plays a crucial role in the establishment and maintenance of the early morphology of cortical neurons during embryonic development in mammals. uniprot.orgcrick.ac.uknih.govnih.govescholarship.org It acts as a sequence-specific RNA-binding protein to control a translationally regulated cell morphology program essential for proper nervous system structuring. uniprot.orgcrick.ac.uknih.gov Depletion of Unkempt in mouse embryos disrupts the shape of migrating neurons, while its ectopic expression can induce neuronal-like morphology in non-neuronal cells. crick.ac.uknih.govescholarship.org This morphogenetic effect is dependent on Unkempt's RNA binding activity. biorxiv.orgnih.govnih.gov
Research findings on the effect of Unkempt depletion on neuronal morphology in SH-SY5Y cells and mouse embryos highlight its role:
| Experimental Condition | Effect on Neuronal Morphology | Reference |
| Silencing of Unkempt in human SH-SY5Y cells | Converted early neuronal-like shape to rounder with shorter, more numerous processes | nih.gov |
| Depletion of Unkempt in mouse embryos | Disrupted the shape of migrating neurons | crick.ac.uknih.gov |
| Ectopic expression of Unkempt in non-neuronal cells | Confers neuronal-like morphology | crick.ac.uknih.govescholarship.org |
| RNA-binding deficient Unkempt mutants | Unable to rescue morphological abnormalities in Unkempt-deficient neurons | nih.govnih.gov |
Influence on Neuron Migration and Neural Network Formation
Unkempt's role in controlling neuronal morphology is intrinsically linked to its influence on neuron migration. crick.ac.uknih.gov Proper neuron migration is critical for the formation of correct neural networks. sdbonline.orgplos.orgnih.gov Defects in the spatiotemporal control of neurogenesis, which can involve proteins like Unkempt, can lead to incorrect formation of neural networks and contribute to neurological disorders. sdbonline.orgplos.orgnih.gov Studies have shown impaired migration of Unkempt-deficient neurons in the developing cortex of mouse embryos. nih.gov
This compound as a Regulator of Translational Control
Unkempt functions as a translational repressor, controlling gene expression by binding to target mRNAs and reducing their translational efficiency. uniprot.orgcrick.ac.uknih.govnih.govbiorxiv.org This post-transcriptional regulatory mechanism is crucial for its developmental roles. crick.ac.ukosti.gov
Mechanisms of mRNA Target Binding and Translational Repression by this compound
Unkempt is a sequence-specific RNA-binding protein. uniprot.orgcrick.ac.ukosti.govnih.govnih.govescholarship.org Its translational control depends on the recognition of specific binding elements within target mRNAs. uniprot.orgnih.gov The consensus Unkempt recognition element (URE) consists of a mandatory UAG trimer located upstream of a U/A-rich motif. uniprot.orgnih.gov Unkempt's six CCCH zinc fingers form two clusters that recognize distinct trinucleotide RNA substrates, contributing to its sequence specificity. osti.govnih.govescholarship.org
Unkempt reduces the translational efficiency of its target mRNAs by lowering ribosome occupancy without significantly altering transcript abundance. nih.govnih.gov This suggests a direct impact on the translation machinery. nih.gov The RNA recognition element is required for this translational control. nih.gov Unkempt has also been shown to interact with components of the translational inhibitory CCR4-NOT complex, which may mediate target-specific translational repression. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
Data from studies on Unkempt's effect on ribosome occupancy demonstrate its repressive activity:
| mRNA Category | Ribosome Occupancy (Relative to Nontargets) | Effect of Multiple Binding Sites | Reference |
| Unkempt target genes | Significant drop | Further decreased | nih.gov |
| Nontarget genes | Baseline | N/A | nih.gov |
Identification and Characterization of this compound Target mRNAs
Through techniques such as iCLIP (individual-nucleotide resolution crosslinking and immunoprecipitation), researchers have identified hundreds of mRNAs as targets of Unkempt binding. nih.govresearchgate.net These target mRNAs encode proteins with diverse functions, including those involved in protein metabolism, trafficking, and regulators of translation and S6K signaling. nih.govresearchgate.net The binding sites are often located within the coding regions of these mRNAs and frequently contain the UAG and U/A-rich recognition motifs. nih.gov Characterization of these targets provides insight into the cellular processes regulated by Unkempt-mediated translational control. crick.ac.uknih.gov
Impact on Localized Translation Programs, e.g., at Centrosomes
This compound has been shown to localize to specific subcellular compartments, including centrosomes and centriolar satellites. biorxiv.orgresearchgate.netnih.gov At these sites, Unkempt contributes to the regulation of localized translation programs. biorxiv.orgresearchgate.netnih.govresearcher.life This function is particularly relevant in the context of centriole duplication. Research indicates that Unkempt, along with centriolar satellites, promotes localized translation that is essential for ensuring proper centriole duplication. biorxiv.orgresearchgate.netnih.govresearcher.life Studies involving elevated levels of Plk4, a key regulator of centriole duplication, have shown that Unkempt's RNA binding activity is necessary for the resulting centriole overduplication. biorxiv.orgnih.gov Depletion of Unkempt leads to a decrease in the amounts of centriole assembly proteins at centrosomes and can result in the dispersal of centriolar satellite proteins like Cep131 and PCM1. biorxiv.org Unkempt appears to facilitate centriole overduplication, at least in part, by promoting the localization of Plk4 protein to centrosomes. biorxiv.org Furthermore, CNOT9, a protein that interacts with Unkempt and is a component of the translational inhibitory CCR4-NOT complex, also localizes to centrosomes, suggesting a coordinated regulatory mechanism. biorxiv.orgresearchgate.netresearcher.life
This compound's Influence on Cellular Morphogenesis and Shape Remodeling
Unkempt exerts a significant influence on cellular morphogenesis and shape remodeling, a function particularly critical during nervous system development. nih.govcrick.ac.uknih.govebi.ac.ukmurnlab.infouniprot.orgbiorxiv.orgbiorxiv.orgnih.gov It is understood to regulate a specific program of cell morphogenesis. nih.govmurnlab.infobiorxiv.orgnih.gov The ability of Unkempt to induce cellular shape changes is dependent on its RNA binding activity, which is coupled to a reduction in the production of proteins encoded by its target mRNAs, many of which are linked to protein metabolism and trafficking. nih.govcrick.ac.uk The activity of Unkempt in remodeling cellular morphogenesis is acutely regulated by phosphorylation, notably by the mTORC1 kinase. biorxiv.orgbiorxiv.org Phosphorylation within a serine-rich intrinsically disordered region of Unkempt has been shown to suppress or inhibit its capacity to induce early bipolar neuronal-like morphology. biorxiv.orgbiorxiv.org
Induction of Bipolar Neuronal-like Morphology
A well-documented function of Unkempt is its requirement for the establishment and maintenance of the early morphology of cortical neurons during embryonic development. uniprot.orgnih.govcrick.ac.uknih.govebi.ac.ukuniprot.org Beyond its role in neurons, ectopic expression of Unkempt in non-neuronal cells has been observed to confer a neuronal-like morphology, specifically inducing a bipolar shape. nih.govcrick.ac.uknih.govmurnlab.infonih.gov This suggests that Unkempt can activate a conserved morphogenetic program. The induction of this bipolar morphology is sensitive to the phosphorylation status of Unkempt; phospho-mimetic mutations in its serine-rich region abrogate this ability. biorxiv.orgbiorxiv.org The capacity of Unkempt to induce a bipolar cellular morphology is strictly dependent on its native affinity for RNA. nih.gov
Role in General Cellular Shape Control
Unkempt's ability to induce a neuronal-like morphology even in cells of unrelated origin suggests that it engages components of a specific morphology program that are not exclusively found in neurons but are more ubiquitously expressed. nih.govnih.gov Its role in controlling general cellular shape is intrinsically linked to its function as an RNA-binding protein and its regulatory effects on the translation of its target mRNAs. nih.govcrick.ac.uknih.govnih.gov
Participation of this compound in Cell Cycle Progression and Tissue Growth Regulation
Unkempt plays a role in regulating cell cycle progression and tissue growth, particularly in specific developmental contexts and under certain environmental conditions. In Drosophila, Unkempt is required for the regulation of the cell cycle in neural stem and progenitor cells. biorxiv.orgsdbonline.org Furthermore, in conjunction with the protein Headcase (Hdc), Unkempt regulates tissue growth and cell cycle progression, especially in response to nutrient restriction. sdbonline.orgnih.govresearchgate.netnih.govoncologynews.com.au
Regulation of Cell Cycle Under Nutrient Restriction Conditions
Under conditions of nutrient restriction, Unkempt and Headcase function as tumor suppressor proteins. sdbonline.orgnih.govresearchgate.netnih.govoncologynews.com.au In Drosophila, the absence of either Unkempt or Headcase does not confer a significant growth advantage under normal nutrient-rich conditions. However, under nutrient restriction, the loss of these proteins leads to accelerated cell cycle progression and observable tissue overgrowth. sdbonline.orgnih.govresearchgate.netnih.gov Mechanistically, Unkempt and Headcase interact with Raptor, a component of the mTORC1 complex, and preferentially regulate the phosphorylation of S6 protein in a TORC1-dependent manner under nutrient restriction. sdbonline.orgnih.govresearchgate.netnih.gov Studies suggest that under nutrient-rich conditions, Raptor interacts with and suppresses Unkempt activity. Upon nutrient starvation, Unkempt is released from Raptor, leading to the activation of its growth inhibition function. nih.gov Investigations into the human counterparts, HECA and UNK, indicate a conserved function in regulating S6 phosphorylation and tissue growth. sdbonline.orgresearchgate.netnih.gov
The following table summarizes findings related to the impact of Unkempt and Headcase loss under different nutrient conditions in Drosophila:
| Genotype Loss | Nutrient Condition | Cell Cycle Progression | Tissue Growth |
| Unkempt or Hdc | Normal Nutrients | Normal | Normal |
| Unkempt or Hdc | Nutrient Restriction | Accelerated | Overgrowth |
Uncoupling of Neurogenesis from Growth Control by this compound
In Drosophila, Unkempt functions downstream of the Insulin Receptor (InR)/mTOR pathway and acts as a negative regulator of the timing of photoreceptor differentiation, a process within neurogenesis. sdbonline.orgnih.govplos.org Loss of Unkempt in this context results in precocious photoreceptor differentiation, a phenotype similar to that observed with activation of the InR/mTOR pathway. sdbonline.orgnih.govplos.org A notable distinction is that, unlike many other components of the InR/mTOR pathway, Unkempt does not regulate cell or tissue growth under normal nutrient conditions. sdbonline.orgnih.govplos.org This observation highlights a crucial function of Unkempt: it uncouples the role of the InR/mTOR pathway in regulating neurogenesis from its well-established role in controlling growth. sdbonline.orgnih.govplos.org Unkempt forms a complex with Headcase, and this complex acts synergistically downstream of mTOR signaling to control the timing of photoreceptor development. nih.govplos.org
The this compound (UNK) is recognized primarily as a sequence-specific RNA-binding protein (RBP) that plays a significant role in translational regulation. uniprot.orgresearchgate.netebi.ac.ukuniprot.org While initially characterized for its involvement in the establishment and maintenance of early neuronal morphology during embryonic development and its function as a translation repressor, recent research has highlighted its emerging roles in centrosome biology. uniprot.orgresearchgate.netebi.ac.ukuniprot.orgsdbonline.org UNK contains characteristic zinc finger and RING domains, crucial for its molecular functions. uniprot.orgebi.ac.ukuniprot.orgsdbonline.org
Emerging Roles of this compound in Centrosome Biology
Recent studies have placed this compound within the intricate network of proteins governing centrosome function. The centrosome, a primary microtubule-organizing center, is critical for cell division, motility, and signaling. nih.govresearcher.lifeembo.org UNK has been found to localize to centrosomes and centriolar satellites, indicating a direct involvement in these structures. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net Its presence at these sites suggests a function beyond general translational control, specifically within the context of centrosome assembly and regulation. nih.govresearcher.lifecuanschutz.edu
Requirement for Centriole Duplication and Overduplication
This compound has been identified as a key factor in the process of centriole duplication, particularly in the context of overduplication induced by elevated levels of Polo-like kinase 4 (Plk4). nih.govnih.govbiorxiv.orgresearcher.life Plk4 is a master regulator of centriole assembly, and its overexpression is frequently observed in cancer cells, leading to centrosome amplification (centriole overduplication). nih.govresearcher.lifeknowablemagazine.org Research indicates that UNK is required for Plk4-induced centriole overduplication in an RNA-binding dependent manner. nih.govnih.gov
Studies involving the depletion of UNK have demonstrated a decrease in the localization of centriole assembly proteins at centrosomes. nih.gov This suggests that UNK facilitates the recruitment or maintenance of these factors at the site of centriole formation. Furthermore, the RNA-binding domain of UNK is essential for its role in promoting Plk4-induced centriole overduplication. biorxiv.org
Detailed research findings underscore the significance of UNK in this process. For instance, upon Plk4 overexpression, UNK transcript levels are elevated. nih.gov Depletion of UNK by RNA interference attenuates Plk4-induced centriole overduplication. nih.gov
| Condition | UNK Level (relative to endogenous Plk4) | Plk4-induced Centriole Overduplication | Centriole Assembly Proteins at Centrosomes |
| Endogenous Plk4 | 1x | Low | Normal |
| Elevated Plk4 | ~1.4x (mRNA) nih.gov | High | Increased |
| Elevated Plk4 + UNK Depletion | Reduced (~45% depletion) nih.gov | Attenuated | Decreased |
Note: Data based on findings from RPE-1 cells as reported in the literature. nih.gov
These findings highlight this compound's critical, RNA-binding dependent role in facilitating the abnormal increase in centriole number, a process linked to genomic instability and tumorigenesis. nih.govresearcher.lifeknowablemagazine.org
Interaction with Centriolar Satellite Proteins (e.g., Cep131, PCM1)
This compound is recognized as a component of centriolar satellites, which are non-membranous granules surrounding centrosomes involved in the transport and storage of centrosomal and ciliary proteins. nih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netbiologists.com UNK not only localizes to these structures but also promotes the localization of other key centriolar satellite proteins, notably Cep131 and PCM1, to the centrosome. nih.govbiorxiv.orgresearchgate.net
Colocalization studies have confirmed that UNK is present in Cep131-positive centriolar satellites. nih.govbiorxiv.org The interaction between UNK and these satellite proteins is functionally significant. Depletion of UNK leads to the dispersal of both Cep131 and PCM1 throughout the cytoplasm, indicating that UNK is necessary for maintaining their proper localization at or near the centrosome. nih.gov
Both UNK and Cep131 have been found to interact with components of the translation machinery, suggesting a coordinated effort by centriolar satellites and UNK to promote localized translation at or around centrosomes. nih.govbiorxiv.org PCM1 is considered a main scaffolding component of centriolar satellites and is essential for their formation and the proper accumulation of various centrosomal and ciliary proteins. researchgate.netresearchgate.net CEP131 also binds to PCM1 and is part of the centriolar satellite interactome. researchgate.netuniprot.org
These interactions underscore the integrated function of this compound within the centriolar satellite network, influencing both the structural organization of these granules and their role in localized protein synthesis and centrosome assembly. nih.govbiorxiv.orgresearchgate.netresearchgate.net
Molecular Mechanisms and Regulatory Networks of Unkempt Protein Activity
Interaction and Regulation by the Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Emerging evidence highlights a crucial connection between the mTOR pathway and Unkempt, particularly in the context of neuronal development.
Studies in Drosophila have established Unkempt (Unk) as a negative regulator of the timing of photoreceptor differentiation, acting downstream of the insulin (B600854) receptor (InR)/mTOR pathway. sdbonline.orgplos.orgnih.gov Loss of unkempt function can phenocopy the effects of InR/mTOR pathway activation on neuronal differentiation timing. sdbonline.orgplos.orgnih.gov This indicates that Unkempt mediates specific neurogenic aspects of InR/mTOR signaling. Importantly, unlike the broad growth-promoting effects of the InR/mTOR pathway, Unkempt does not regulate growth, effectively uncoupling the pathway's role in neurogenesis from its function in growth control. sdbonline.orgplos.orgnih.gov This downstream positioning and uncoupling function highlight Unkempt as a specific effector of the InR/mTOR pathway in neuronal differentiation. Mammalian homologs of Unkempt, such as Unkempt-like (Unkl), are expressed in developing neural tissues, suggesting a conserved role downstream of mTOR signaling in mammalian neurogenesis. sdbonline.orgplos.orgnih.gov
Physical interaction studies have revealed that Unkempt directly associates with components of mTOR complex 1 (mTORC1), notably the regulatory-associated protein of mTOR (Raptor). sdbonline.orgplos.orgnih.govsdbonline.orgbiorxiv.orgresearchgate.netnih.gov This direct binding to Raptor appears to be critical for mediating the regulatory effects of mTORC1 on Unkempt. biorxiv.orgnih.gov The interaction between Unkempt and mTORC1 components, including Raptor and 4E-BP, has been observed in Drosophila cells, and the strength of these interactions can be influenced by signals such as insulin. plos.orgnih.gov Furthermore, Unkempt forms a complex with its binding partner, Headcase (Hdc), and this complex also binds to the TORC1 component Raptor. sdbonline.orgsdbonline.org
A key mechanism by which mTORC1 regulates Unkempt is through direct phosphorylation. Mammalian Unkempt is a substrate of mTORC1 and undergoes abundant phosphorylation that is highly sensitive to mTORC1 activity. biorxiv.orgnih.gov Mass spectrometry analysis has shown that mTORC1-dependent phosphorylation primarily occurs on multiple serine and threonine residues located within a serine-rich intrinsically disordered region (IDR) in the C-terminal half of the protein. biorxiv.orgnih.gov
Research has demonstrated functional consequences of this phosphorylation. Mutation of key serine/threonine residues in the serine-rich region, mimicking altered phosphorylation states, indicates that phosphorylation inhibits the ability of Unkempt to induce early bipolar neuronal-like morphology. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that mTORC1-mediated phosphorylation negatively regulates Unkempt's role in cellular morphogenesis. In vivo studies in the developing brain of mice with activated mTORC1 (due to Tsc1 knockout) have confirmed that Unkempt phosphorylation is indeed mTORC1-dependent. biorxiv.orgnih.govresearchgate.net The phosphorylated IDR of Unkempt may function as a regulatory hub, integrating signals from multiple pathways through phosphorylation to fine-tune Unkempt's activity, potentially impacting not only morphogenesis but also neuronal differentiation and cell proliferation. nih.govresearchgate.netresearchgate.net
Direct Physical Interaction of Unkempt Protein with mTORC1 Components (e.g., Raptor)
Post-Translational Modifications of this compound
Beyond phosphorylation, Unkempt is subject to other post-translational modifications that can influence its function, localization, and stability.
As discussed in Section 5.1.3, phosphorylation, particularly by mTORC1, is a significant post-translational modification of Unkempt. This modification has a direct impact on Unkempt function, specifically inhibiting its capacity to promote certain cellular morphologies. biorxiv.orgbiorxiv.orgresearchgate.net While the direct effect of phosphorylation on the subcellular localization of Unkempt is not fully elucidated in all contexts, Unkempt is known to localize to various cellular compartments, including the cytoplasm, nucleus, centrosomes, and centriolar satellites. abcam.comabcam.comnih.govresearchgate.net Its localization to centrosomes and centriolar satellites is linked to its RNA binding activity and its role in processes like Plk4-induced centriole overduplication. nih.govresearchgate.net Further research is needed to fully understand how phosphorylation events might regulate Unkempt's dynamic localization and its functions in these specific cellular locations.
Unkempt contains a RING-type zinc finger domain, a motif frequently found in E3 ubiquitin ligases, which are enzymes that catalyze the transfer of ubiquitin to target proteins, often marking them for degradation or altering their function. sdbonline.orgabcam.comabcam.com Studies on human Unkempt-like (UNKL) suggest that it may participate in a protein complex exhibiting E3 ligase activity. abcam.comabcam.comabbexa.comthermofisher.com This putative activity appears to be regulated by RAC1, a small GTPase. abcam.comabcam.comabbexa.comthermofisher.com
Ubiquitination mediated by this complex may target Unkempt itself (auto-ubiquitination) and potentially other substrates, such as SMARCD2/BAF60b. abcam.comabcam.comabbexa.comthermofisher.com SMARCD2/BAF60b is a component of the SWI/SNF chromatin remodeling complex, suggesting a potential link between Unkempt's ubiquitination activity and transcriptional regulation. However, it is important to note that intrinsic E3 ligase activity of the this compound alone has not been definitively proven. abcam.comabcam.comabbexa.comthermofisher.com Interestingly, ubiquitination of certain Unkempt isoforms can occur even without the RING finger domain and is enhanced by activated RAC1, suggesting complex regulatory mechanisms involving protein complexes rather than Unkempt acting as a solitary E3 ligase. sdbonline.orgabcam.comabcam.com Further in vitro studies are required to fully characterize the potential E3 ligase activity associated with Unkempt and its interacting partners. sdbonline.org
Phosphorylation Events and Their Impact on this compound Function and Localization
Protein-Protein Interaction Landscape of this compound
This compound engages in a complex network of protein-protein interactions that are essential for its regulatory functions. uniprot.orgnih.govresearchgate.netresearchgate.net These interactions often involve its zinc finger domain and SLiMs within its IDR. sdbonline.orgnih.govresearchgate.net
Formation of the Unkempt-Headcase (Hdc/HECA) Complex
A key interaction for Unkempt is the formation of a complex with the evolutionarily conserved basic protein Headcase (Hdc) in Drosophila and its ortholog HECA in mammals. sdbonline.orgplos.orgsdbonline.orgnih.govnih.gov This physical interaction has been demonstrated through various methods, including co-immunoprecipitation and yeast-2-hybrid screens. sdbonline.orgplos.orgsdbonline.orgnih.gov The interaction between Unkempt and Headcase is conserved across species and is crucial for their synergistic activity in processes like the timing of photoreceptor differentiation in Drosophila and regulating tissue growth and cell cycle progression in response to nutrient restriction. sdbonline.orgplos.orgsdbonline.orgnih.govnih.gov The zinc finger domain of Unkempt is required for its interaction with Headcase. sdbonline.org Human UNK also physically interacts with HECA. sdbonline.orgsdbonline.orgbiocompare.com
Interaction with Components of the CCR4-NOT Deadenylase Complex (e.g., CNOT9)
This compound interacts with components of the CCR4-NOT deadenylase complex, a major cellular machinery involved in mRNA degradation and translational repression. nih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.orgnih.govresearchgate.netresearchgate.net Specifically, Unkempt has been shown to interact with CNOT2 and CNOT9, key effectors within this complex, to suppress translation. researchgate.netbiorxiv.orgbiorxiv.orgnih.govresearchgate.net These interactions are mediated, in part, by SLiMs located within Unkempt's IDR, which can contact different surfaces of CCR4-NOT subunits, including the NOT and NOT9 modules. nih.govresearchgate.netresearchgate.net The interaction with CNOT9 appears particularly important, as its absence substantially reduces Unkempt's association with other CCR4-NOT subunits and impairs Unkempt's morphogenetic activity. nih.govresearchgate.net
Association with Poly(A)-Binding Protein (PABPC)
Unkempt also associates with cytoplasmic Poly(A)-Binding Protein (PABPC). nih.govresearchgate.net This interaction is significant for Unkempt's function, with PABPC playing a dominant role in positioning Unkempt on mRNA. nih.gov A putative PAM2 motif within Unkempt's sequence is predicted to interact with the MLLE domain of PABPC. nih.gov This interaction, along with those with the CCR4-NOT complex, contributes to the recognition of Unkempt's RNA-binding motif and mediates target-specific translational repression. nih.govresearchgate.net
Other Identified this compound Interactors and Their Functional Relevance
Beyond Headcase, the CCR4-NOT complex, and PABPC, proteomic analyses have identified several other proteins that interact with Unkempt. In Drosophila, Unkempt co-purifies with multiple components of the mTORC1 pathway, including mTOR, Raptor, and 4E-BP. plos.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov Both Drosophila and mammalian Unkempt physically interact specifically with the mTORC1 component Raptor. plos.orgnih.govnih.govbiocompare.comresearchgate.netresearchgate.netnih.gov This interaction is regulated by insulin and may be linked to the negative regulation of this compound levels by mTOR signaling. plos.orgnih.govnih.gov Unkempt also interacts with D-Pax2 (Shaven/Sparkling) in Drosophila, a transcription factor involved in cone cell fate, suggesting a role for the Unk/Hdc complex in regulating neurogenic factors downstream of InR/mTOR signaling. sdbonline.orgplos.orgnih.gov In the context of centriole overduplication, Unkempt has been shown to localize to centrosomes and centriolar satellites and interacts with proteins like Cep131, promoting localized translation at these structures. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov
This compound in the Context of Gene Expression Regulation Beyond Translation
While primarily known as a translational repressor, Unkempt's role in gene expression regulation extends beyond translation. uniprot.orgnih.govresearchgate.netresearchgate.netnih.govescholarship.org Its interactions with complexes like CCR4-NOT, which are involved in both deadenylation and transcriptional regulation, hint at broader roles. uniprot.org Studies indicate that Unkempt can perturb steady-state mRNA levels, although its primary impact appears to be on translational efficiency rather than mRNA stability. nih.govresearchgate.netnih.gov
Transcriptional Regulation of Unkempt Gene Expression
The expression of the unkempt gene itself is subject to regulation. In Drosophila, unkempt expression is negatively regulated by InR/mTOR signaling. sdbonline.orgplos.orgsdbonline.orgnih.gov This places unkempt downstream of this key pathway, where it functions as a neurogenic component. sdbonline.orgplos.orgnih.gov Furthermore, unkempt has been identified as a transcriptional target of TORC1 in several independent studies. nih.gov This regulatory feedback loop highlights how the expression of Unkempt is controlled at the transcriptional level in response to upstream signaling pathways.
Potential Influence on mRNA Stability and Decay Pathways
The relationship between this compound activity and the stability or decay rate of its target mRNAs is an area of ongoing investigation. While some studies suggest a limited global impact on steady-state mRNA levels, other findings point towards potential mechanisms by which Unkempt could influence mRNA decay.
Interaction with mRNA Decay Machinery
Recent research has revealed a notable interaction between Unkempt and the CCR4-NOT effector complex researchgate.net. The CCR4-NOT complex is a central and highly conserved multiprotein machinery involved in various aspects of mRNA metabolism, most notably serving as a major mediator of cytoplasmic mRNA deadenylation and decay researchgate.net. The physical association of Unkempt with this key mRNA decay complex strongly suggests a functional link and a potential role for Unkempt in recruiting or modulating the activity of the decay machinery on specific transcripts researchgate.net. This interaction provides a plausible molecular mechanism through which Unkempt could influence the decay rates of the mRNAs it binds.
Role of RNA Binding Motifs
Unkempt functions as a sequence-specific RNA-binding protein, recognizing precise binding sites within the coding regions of its target mRNAs nih.gov. Its binding is mediated by its CCCH zinc finger domains, which recognize distinct RNA motifs, including a mandatory UAG triplet upstream of a U/A-rich motif nih.govscispace.comresearchgate.netucl.ac.uk. These types of U-rich or AU-rich elements are commonly found in the untranslated regions (UTRs) or coding sequences (CDS) of mRNAs and are known to serve as binding sites for various RBPs that can influence mRNA stability or translation oup.comgla.ac.uk. The specific recognition of such motifs by Unkempt suggests that its influence on post-transcriptional fate, including potential effects on decay, is directed towards specific subsets of mRNAs containing these elements.
Relationship with Translational Regulation and Decay
Unkempt is primarily characterized as a translational repressor, associating with polysomes and reducing the production of encoded proteins from its target mRNAs nih.govresearchgate.netresearchgate.net. The processes of translation and mRNA decay are often interconnected, with translation efficiency and ribosome occupancy influencing mRNA stability. For instance, premature termination codons can trigger nonsense-mediated mRNA decay (NMD) ucl.ac.ukresearchgate.net. While a direct link between Unkempt-mediated translational repression and NMD or other specific decay pathways requires further elucidation, the association of Unkempt with polysomes and its repressive effect on translation could potentially influence mRNA stability through coupled mechanisms. Some evidence, such as the co-occurrence of "Putative this compound" and "Up-frameshift-2 nonsense mediated mRNA decay factor" in datasets, might hint at potential functional connections or shared regulatory networks, though this requires more direct investigation biologists.com.
Pathophysiological Implications of Unkempt Protein Dysregulation Mechanistic Studies in Model Systems
Unkempt Protein Involvement in Neurological Development Aberrations
This compound plays a critical role in the intricate process of neurological development. Its expression in the nervous system is conserved across species, and its dysregulation is associated with developmental defects. In Drosophila, Unkempt is involved in nervous system patterning, with reduced expression leading to observable phenotypes such as disorganized bristles and rough eyes. sdbonline.org Unkempt acts downstream of the insulin (B600854) receptor/mechanistic target of rapamycin (B549165) (mTOR) pathway during Drosophila eye development, influencing the precise timing of photoreceptor differentiation. sdbonline.orggenecards.org Aberrant Unkempt function or activation of mTOR signaling can result in precocious photoreceptor differentiation in flies. sdbonline.org
The conservation of Unkempt extends to mammals, where mammalian Unkempt (UNK) is significantly expressed in the developing nervous system. nih.govnih.gov Studies involving knock-down of UNK in the developing mouse cortex have demonstrated defects in the migration and morphology of neural progenitors. sdbonline.org Furthermore, Unkempt-like, a mammalian homolog, is found in the developing mouse retina and neural stem/progenitor cells, suggesting that Unkempt's role in regulating neurogenesis is conserved in mammals. sdbonline.orggenecards.org UNK functions as a sequence-specific RNA-binding protein, regulating the translation of target genes essential for establishing early bipolar neuronal morphology. nih.govebi.ac.ukgoogle.com Experimental depletion of Unkempt in mouse embryos disrupts the shape of migrating neurons, while its ectopic expression can induce neuronal-like morphology in non-neuronal cells. nih.govgoogle.com
Dysregulation of the mTOR signaling pathway is implicated in severe neurological disorders, including Tuberous Sclerosis Complex (TSC) and Focal Cortical Dysplasia (FCD). sdbonline.orgnih.govnih.govnih.govnih.govsdbonline.org TSC, caused by mutations in TSC1 or TSC2, leads to mTOR hyperactivation and is associated with neurological manifestations such as cortical tubers, subependymal nodules, subependymal giant cell astrocytomas, epilepsy, autism, and cognitive disability. nih.govnih.gov Activating mutations in other components of the mTOR Complex 1 (mTORC1) pathway can also contribute to FCD and hemimegalencephaly. nih.govnih.gov
Unkempt is positioned downstream of mTOR signaling in Drosophila neurogenesis. sdbonline.orggenecards.orgnih.govnih.gov Mechanistically, Unkempt directly interacts with Raptor, a key component of mTORC1. sdbonline.orgnih.govnih.govnih.govnih.govuniprot.org Research indicates that Unkempt is a novel substrate of mTORC1 and undergoes direct phosphorylation mediated by its interaction with Raptor. nih.govnih.govuniprot.org This phosphorylation is influenced by nutrient levels and growth factors and primarily occurs within a serine-rich intrinsically disordered region of Unkempt. nih.govnih.govuniprot.orgmdpi-res.com Phosphorylation in this specific region has been shown to impact Unkempt's ability to regulate cellular morphogenesis. nih.govnih.gov In Drosophila, the complex formed by Unkempt and Headcase (Hdc) acts downstream of the insulin receptor/mTOR pathway to negatively control the timing of neuronal differentiation. sdbonline.orggenecards.org Co-overexpression of unk and hdc can suppress the premature neuronal differentiation phenotype observed in Tsc1 mutants. sdbonline.orggenecards.org While conditional knockout of Unkempt in the mouse nervous system leads to reduced Raptor protein levels, it does not appear to significantly affect embryonic nervous system development or viability in the same manner as direct mTOR pathway mutations. sdbonline.orgnih.govnih.govnih.govuniprot.org However, the expression of Unkempt-like in mammalian neural stem/progenitor cells suggests a potential conserved role in regulating NSC differentiation downstream of mTOR signaling. sdbonline.orggenecards.org
Unkempt is crucial for the proper establishment of early bipolar neuronal morphology. nih.govgoogle.com Studies in mouse models have shown that reducing Unkempt levels can disrupt the shape of migrating neurons during embryonic development. nih.gov The phosphorylation of Unkempt by mTORC1 has been demonstrated to influence its capacity to remodel cellular morphology. nih.govnih.govuniprot.org Mutational analysis suggests that phosphorylation within the serine-rich region of Unkempt inhibits its ability to induce early bipolar neuronal-like morphology. nih.govnih.gov The RNA-binding domain of Unkempt is essential for its morphogenetic function. google.com
Mechanistic Links to Disorders Associated with mTOR Pathway Dysregulation (e.g., Tuberous Sclerosis Complex, Focal Cortical Dysplasia)
Contributions of this compound to Centrosome Amplification and Genomic Instability Pathways
Centrosome amplification (CA), the presence of more than one centrosome, is a significant factor contributing to genomic instability and is frequently observed in various cancers. escholarship.org Excess centrosomes can lead to defects in mitosis, cell signaling, and cell migration, resulting in aneuploidies and chromosomal instability. escholarship.org Elevation of the protein kinase Plk4 is known to promote centrosome amplification. escholarship.org
Research has identified Unkempt as one of the genes whose RNA levels are upregulated in response to elevated Plk4. escholarship.org this compound localizes to centrosomes and centriolar satellites, specifically those containing Cep131. escholarship.org The RNA-binding activity of Unkempt is necessary for Plk4-induced centriole overduplication. escholarship.org Unkempt appears to promote localized translation at centrosomes and centriolar satellites. escholarship.org Depletion of Unkempt leads to a decrease in centrosomal translation and reduced levels of centriole assembly proteins at centrosomes. Unkempt facilitates centriole overduplication by promoting the localization of centriole assembly factors, including Plk4, to centrosomes. It also promotes the localization of centriolar satellite proteins PCM1 and Cep131. Notably, knockdown of Cep131 has a similar effect on Plk4-induced centriole overduplication as Unkempt knockdown.
This compound as a Potential Regulator in Tumor Suppressor Pathways (Drosophila models)
Studies in Drosophila have implicated this compound in tumor suppressor pathways, particularly in the context of nutrient restriction. Nutrient restriction is known to decrease the incidence and growth of many tumors. sdbonline.org Headcase (Hdc) and Unkempt (Unk) have been identified as nutrient-restriction-specific tumor suppressor proteins in Drosophila. sdbonline.org These proteins form a complex that restricts cell cycle progression and tissue growth in response to nutrient restriction. sdbonline.org Loss of either Hdc or Unk results in accelerated cell cycle progression and tissue overgrowth under nutrient-restricted conditions. sdbonline.org
Hdc and Unk interact with the TORC1 component Raptor and regulate S6 phosphorylation in a TORC1-dependent manner. sdbonline.org The human counterparts, HECA and UNK, exhibit a conserved function in regulating S6 phosphorylation and tissue growth, suggesting a potential tumor suppressor role in mammals. sdbonline.org Both HECA and UNK have shown the ability to inhibit tissue growth in vivo in the Drosophila model. While Unkempt acts downstream of the mTOR pathway, its role in regulating cell growth under normal nutrient conditions is distinct; it primarily exerts its growth inhibitory effect under nutrient restriction, a process that requires mTOR pathway activity. sdbonline.org
Advanced Methodologies and Experimental Approaches for Unkempt Protein Research
High-Throughput RNA-Binding Profiling (e.g., iCLIP-Seq)
High-throughput RNA-binding profiling techniques, particularly individual nucleotide resolution UV cross-linking and immunoprecipitation followed by sequencing (iCLIP-Seq), have been instrumental in defining the RNA targets of Unkempt protein. iCLIP-Seq enables genome-wide detection and precise mapping of protein-RNA interactions in living cells. biorxiv.orgresearchgate.net Studies utilizing iCLIP have been conducted in various cell types, including human neuroblastoma SH-SY5Y cells, HeLa cells, and mouse embryonic brains, to comprehensively map Unkempt binding sites. biorxiv.orgresearchgate.net
These studies have revealed that this compound binds to specific U/A-rich motifs, primarily through its zinc finger domains. biorxiv.org Detailed analysis of iCLIP data has identified precise binding sites predominantly within the coding regions of target mRNAs. biorxiv.orgresearchgate.net Functional annotation of these target transcripts has strongly implicated Unkempt in regulating mRNAs involved in protein metabolism and trafficking. biorxiv.org Furthermore, iCLIP data has shown that Unkempt binding sites often require a UAG core motif, which has been validated both in vitro and in vivo. researchgate.netresearchgate.netjax.org Comparative iCLIP analyses between human and mouse neuronal cells and tissues have identified both species-specific and conserved Unkempt binding sites, indicating evolutionary aspects of its RNA interaction profile. researchgate.netresearchgate.netnih.gov Research indicates that Unkempt represses translation by reducing ribosome occupancy on its target transcripts. jax.orgnih.gov
Proximity Labeling Techniques (e.g., BioID) for Interaction Mapping
Proximity labeling techniques, such as BioID, have been employed to identify proteins that interact with or are in close proximity to this compound within the cellular environment. BioID utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest, which biotinylates neighboring proteins, allowing for their subsequent purification and identification by mass spectrometry. nih.govresearchgate.netspringernature.comnih.gov this compound was identified in a proximity labeling screen that used multiple centriolar satellite protein baits. nih.govsdbonline.org This finding suggests that Unkempt is located in close proximity to or interacts with components of centriolar satellites, which are non-membranous granules surrounding centrosomes involved in protein transport for centrosome assembly and ciliogenesis. nih.govsdbonline.org Further studies have confirmed that Unkempt localizes to centriolar satellites and colocalizes with markers such as Cep131. nih.govsdbonline.org Proximity labeling is valuable for detecting weak or transient interactions that might be missed by traditional pull-down methods. nih.govnih.govasm.org
Genetic Manipulation Strategies (e.g., Conditional Knockout Models in vivo)
Genetic manipulation strategies, particularly the generation and analysis of conditional knockout mouse models, have been crucial for understanding the in vivo functions of this compound. Conditional knockout mice allow for tissue-specific or temporally controlled deletion of the Unkempt gene. For example, mice with a conditional knockout of Unkempt (UnkcKO) specifically in the nervous system have been generated and characterized. biorxiv.orgjax.orgsdbonline.orgnih.govresearchgate.net
Advanced Microscopy for Subcellular Localization and Morphological Analysis
Advanced microscopy techniques are essential for visualizing the subcellular localization of this compound and analyzing the morphological changes in cells and tissues upon manipulation of Unkempt expression. Immunofluorescence microscopy has been widely used to determine the distribution of Unkempt within cells. These studies show that while Unkempt is predominantly cytoplasmic, it also localizes to specific structures, including centrosomes and centriolar satellites, where it colocalizes with markers like Cep131. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netnih.govsdbonline.org The localization of Unkempt to centrosomes has been further investigated using high-resolution techniques like Structured Illumination Microscopy (SIM). biorxiv.orgnih.gov SIM has also been applied to visualize the process of centriole overduplication, a phenomenon influenced by Unkempt. nih.gov
Microscopy is also critical for assessing the impact of Unkempt on cellular morphology. Quantitative morphological analysis, such as measuring the axial ratios of cells expressing different Unkempt constructs, has been used to demonstrate the protein's ability to induce neuronal-like morphology and to identify the protein domains required for this activity. researchgate.net Furthermore, fluorescence microscopy has been employed in conjunction with assays like the EDU proliferation assay to quantify cell proliferation defects resulting from altered Unkempt levels. researchgate.net The use of fluorescent reporters alongside shRNAs in in utero electroporation experiments allows for the visualization of neuronal migration defects caused by Unkempt depletion in the developing brain. biorxiv.org
Biochemical Reconstitution and In Vitro Functional Assays
Biochemical reconstitution and in vitro functional assays provide controlled environments to dissect the molecular interactions and activities of this compound. Electrophoretic mobility shift assays (EMSAs) have been used to directly assess the RNA-binding capacity of purified recombinant this compound domains, demonstrating specific binding to target RNA sequences and determining binding stoichiometry. jax.orgnih.gov Structure-function analyses, involving the creation and testing of this compound mutants with deletions or point mutations, have been performed in vitro to identify domains critical for RNA binding, protein interactions, and morphogenetic activity. biorxiv.orgresearchgate.netnih.gov
In vitro phosphorylation assays have been instrumental in demonstrating that Unkempt is a direct substrate of kinases like mTORC1 and in mapping the specific phosphorylation sites. researchgate.netresearchgate.net These assays, often coupled with mass spectrometry and immunoblotting, help to understand how post-translational modifications regulate Unkempt function. sdbonline.orgresearchgate.net Reconstitution of protein complexes involving Unkempt and its interacting partners, such as components of the CCR4-NOT deadenylation complex or PABPC, allows for the study of their interactions and the impact of Unkempt on the biochemical activity of these complexes in a purified system. nih.govresearchgate.netcancer.gov Assays measuring the translation of target mRNAs in cell-free systems or in cultured cells expressing different Unkempt variants are used to confirm its role as a translational repressor and to investigate the mechanisms involved. jax.orgnih.gov
Future Directions and Unanswered Questions in Unkempt Protein Research
Elucidating the Full Repertoire of Unkempt Protein Target RNAs and Regulatory Specificities
A significant area of ongoing and future research involves the complete identification and characterization of this compound's target RNAs. Unkempt is known to bind to specific sequences within the coding regions of messenger RNAs (mRNAs) nih.gov. Initial studies identified precise binding sites within mRNAs linked to protein metabolism and trafficking nih.gov. The consensus Unkempt response element (URE) has been described as consisting of two different motifs: a UAG trinucleotide and a more variable U-rich motif nih.gov. Despite these findings, the full spectrum of Unkempt-bound RNAs across different cell types, developmental stages, and physiological conditions remains to be fully elucidated. Furthermore, understanding the nuances of its sequence-specific RNA binding, particularly how its six conserved tandem CCCH zinc fingers (ZnFs) recognize distinct RNA motifs, is an active area of investigation nih.gov. Structural studies have shown that these ZnFs form two compact clusters, ZnF1–3 and ZnF4–6, which recognize distinct trinucleotide RNA substrates, but the precise principles governing their recognition require further detailed analysis nih.gov. Dissecting how the complex features driving protein-RNA interactions evolve to confer species-specific regulation is also important mims.com. Advanced techniques, such as enhanced crosslinking and immunoprecipitation (iCLIP) coupled with deep sequencing, are instrumental in identifying Unkempt binding sites and determining conserved and species-specific transcript binding patterns nih.govmims.com. Future research aims to integrate these datasets to build comprehensive maps of the Unkempt regulon and understand how its binding to specific mRNAs impacts their fate, including localization, stability, and translation.
Deeper Understanding of Post-Translational Modifications and Their Hierarchical Control
The activity and function of this compound are subject to regulation by post-translational modifications (PTMs). Phosphorylation has emerged as a key regulatory mechanism for Unkempt. Recent studies have indicated that Unkempt is a novel substrate of the mTOR (mechanistic target of rapamycin) pathway, specifically mTORC1 nih.gov. mTORC1 activity regulates Unkempt phosphorylation, and Unkempt physically interacts with mTORC1 nih.gov. Phosphorylation by mTORC1 occurs at multiple sites within Unkempt's intrinsically disordered region (IDR), particularly in a serine-rich region (S596-S640) identified as a hotspot for mTORC1-dependent phosphorylation nih.gov. This phosphorylation has been shown to critically affect Unkempt's capacity to remodel cellular morphology nih.gov. Mutating these phosphosites to mimic phosphorylation severely compromised or abolished cell polarization activity, while mutations preventing phosphorylation largely preserved it nih.gov. Although these mutations did not significantly alter gross RNA-binding, suggesting the morphogenetic effects are likely due to altered activity rather than RNA binding itself, the precise mechanistic principles by which mTORC1 phosphorylation, and potentially phosphorylation by other kinases, regulates Unkempt activity and its downstream effects remain to be fully characterized nih.gov. Future studies are needed to identify other relevant PTMs, such as ubiquitination or acetylation, and to understand the hierarchical control and interplay between different PTMs in modulating Unkempt's RNA binding, protein interactions, localization, and ultimately, its biological functions.
Dissecting the Tissue-Specific and Developmental Context-Dependent Functions of this compound
This compound exhibits tissue-specific and developmental stage-specific expression patterns and functions. Mammalian Unkempt expression is enriched in the developing nervous system and is abundant in cells of neuronal lineages nih.gov. It is mandatory for the early morphology of neurons during embryonic development in mice, and its depletion disrupts the shape of migrating neurons nih.gov. Ectopic expression of Unkempt can confer neuronal-like morphology to non-neuronal cells, indicating its role in regulating a specific program of cell morphogenesis nih.govnih.gov. In Drosophila, Unkempt is required for photoreceptor differentiation and regulates neural stem cell and neural progenitor cell cycles nih.gov. Beyond neuronal development, Unkempt has also been found to localize to centrosomes and centriolar satellites, and its RNA binding activity is necessary for Plk4-induced centriole overduplication uni.lu. This suggests distinct roles for Unkempt in different cellular contexts. Future research needs to systematically dissect the specific functions of Unkempt in various tissues and developmental windows. Understanding how its target RNA repertoire and regulatory mechanisms differ depending on the cellular environment and developmental cues is crucial for a complete picture of Unkempt's biological significance. This includes investigating its roles in other developing organs and adult tissues where it is expressed.
Characterizing the Clinical Relevance of this compound Dysregulation in Human Disease Pathogenesis Through Basic and Translational Research
Emerging evidence suggests that dysregulation of this compound may contribute to the pathogenesis of human diseases. Given its critical roles in neuronal development and morphology, it is plausible that aberrant Unkempt function could be involved in neurological disorders. While direct causal links are still being established, one study analyzing variants in genes associated with polymicrogyria (PMG) noted that a significant number of affected genes were associated with biological processes known to be impaired in PMG, although none had been previously directly linked to the condition mims.com. Further research is needed to explore potential associations between mutations or altered expression of the Unkempt gene and neurodevelopmental disorders. Additionally, the involvement of Unkempt in Plk4-induced centriole overduplication, a process linked to aneuploidy and cancer, points to a potential role in oncogenesis uni.lu. Elevated Plk4 is common in cancer cells, and Unkempt's localization to centrosomes and its requirement for centriole overduplication in this context highlight a potential connection uni.lu. Future basic and translational research should focus on systematically investigating the involvement of Unkempt dysregulation in various human diseases, including neurological conditions and cancers. This could involve genetic studies, analysis of Unkempt expression levels in diseased tissues, and functional studies to understand how altered Unkempt activity contributes to disease mechanisms. Identifying disease-relevant target RNAs and signaling pathways regulated by Unkempt will be critical for assessing its potential as a therapeutic target or diagnostic marker.
Structural Biology Approaches for High-Resolution Analysis of this compound Complexes
Structural biology techniques are essential for gaining high-resolution insights into the mechanisms underlying this compound function. The X-ray crystal structure of mouse Unkempt's six CCCH zinc fingers has provided valuable information, revealing that they form two distinct RNA-binding clusters nih.gov. However, the full-length this compound is larger and contains other domains, including a RING finger domain and an intrinsically disordered region nih.govnih.gov. Obtaining high-resolution structures of the full-length this compound, particularly in complex with its RNA targets and interacting proteins (such as components of the mTORC1 pathway or the CCR4-NOT effector complex), is a critical future direction mims.comnih.gov. Techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy can complement X-ray crystallography to provide structural information on larger and more dynamic complexes. Such structural insights will be invaluable for understanding how Unkempt recognizes specific RNA sequences, how PTMs like phosphorylation alter its conformation and interactions, and how it interacts with other proteins to regulate downstream processes. This structural understanding can inform the design of experiments to probe Unkempt function and potentially identify sites for therapeutic intervention.
Q & A
Q. How do deep learning models like ProteinMPNN and Graphormer advance this compound design compared to physics-based methods?
- Methodological Answer :
- ProteinMPNN : Achieves 70% experimental success rates by learning sequence-structure relationships from the PDB, enabling rapid backbone-compatible sequence generation .
- Graphormer : Enhances sequence diversity via Gaussian noise injection, outperforming traditional methods in catalytic activity (1.7-fold improvement in CalB hydrolase designs) .
- Hybrid approaches (e.g., Rosetta+ProteinMPNN) are emerging for balancing physical accuracy and scalability .
Q. Tables for Key Method Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
